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Compound of Interest

Compound Name: (3-Ethyl-4-methylphenyl)methanol

CAS No.: 1427432-82-3

Cat. No.: B570687

Get Quote

Welcome to the technical support center for the characterization of (3-Ethyl-4-
methylphenyl)methanol (CAS No. not readily available), a substituted aromatic alcohol with

increasing relevance in pharmaceutical and chemical synthesis. This guide is designed for

researchers, scientists, and drug development professionals to navigate the common pitfalls

and challenges encountered during its analysis. Our approach is rooted in providing not just

protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Understanding the Molecule -
Physicochemical Properties
A thorough characterization begins with a fundamental understanding of the molecule's

properties.
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Property Value Source

Molecular Formula C₁₀H₁₄O [1]

Molecular Weight 150.22 g/mol [1]

Appearance
Expected to be a liquid or low-

melting solid

Inferred from similar

compounds

Solubility

Sparingly soluble in water,

soluble in common organic

solvents (e.g., methanol,

ethanol, dichloromethane,

ethyl acetate)

General knowledge of benzyl

alcohols

Section 2: FAQs and Troubleshooting in
Chromatographic Analysis (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the

workhorses for purity assessment and quantification. However, their application to (3-Ethyl-4-
methylphenyl)methanol is not without its challenges.

Frequently Asked Questions (HPLC)
Q1: I'm seeing a tailing peak for (3-Ethyl-4-methylphenyl)methanol on my C18 column.

What's causing this and how can I fix it?

A1: Peak tailing for benzylic alcohols on reversed-phase columns is a common issue. The

primary cause is often secondary interactions between the hydroxyl group of your analyte and

residual, un-capped silanol groups on the silica-based stationary phase. These interactions are

a form of unwanted ion-exchange, which retards the elution of a portion of the analyte

molecules, leading to a "tail."

Troubleshooting Steps:

Lower the Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or

acetic acid) to your mobile phase. Protonating the residual silanol groups (Si-O⁻ to Si-OH)

will significantly reduce these secondary interactions.
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Use a Sterically Protected or End-Capped Column: Modern HPLC columns often feature

advanced end-capping or have bulky side chains that sterically hinder access to residual

silanols. If you continue to face issues, consider switching to such a column.

Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.

Try diluting your sample and re-injecting.[2]

Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the

mobile phase. If a stronger solvent is used, it can cause peak distortion.[3]

Q2: I'm observing a new, small peak in my HPLC chromatogram after my (3-Ethyl-4-
methylphenyl)methanol sample has been sitting on the autosampler for a few hours. What

could it be?

A2: This is likely due to on-column or in-sample degradation. Benzylic alcohols are susceptible

to oxidation, especially in the presence of trace metal contaminants or exposure to air and light.

[4] The most probable degradation products are the corresponding aldehyde (3-ethyl-4-

methylbenzaldehyde) and carboxylic acid (3-ethyl-4-methylbenzoic acid).

Confirmation and Prevention:

Spike with Standards: If available, inject standards of the suspected aldehyde and

carboxylic acid to see if the retention times match the new peak.

LC-MS Analysis: If you have access to a mass spectrometer, analyze the peak to confirm

its molecular weight. The aldehyde will have a molecular weight of 148.20 g/mol , and the

acid will be 164.19 g/mol .

Sample Stability: To prevent this, prepare samples fresh and use amber vials to protect

from light. If samples must be stored in the autosampler, ensure it is temperature-

controlled (e.g., at 4°C).

Troubleshooting Workflow: HPLC Purity Analysis
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Start: Impure Peak Detected in HPLC
Assess Peak Purity

Is it a single peak with good symmetry?

Potential Co-elution | - Change gradient slope
- Use a different column chemistry

- Adjust mobile phase pH
No, multiple peaks

or poor shape

Peak Tailing | - Lower mobile phase pH (add 0.1% HCOOH)
- Use end-capped column

- Reduce sample concentration
No, tailing

Peak Fronting | - Reduce sample concentration
- Ensure sample is dissolved in mobile phase

No, fronting

Ghost Peak | - Run a blank gradient
- Flush the column

- Check mobile phase purity

Yes, but extra peaks appear

Degradation Product | - Prepare fresh sample
- Use amber vials

- Temperature-controlled autosampler

Yes, but new peaks appear over time

Problem Solved

Click to download full resolution via product page

Caption: Troubleshooting workflow for HPLC peak purity issues.

Gas Chromatography (GC) Considerations
GC is also a powerful tool for analyzing (3-Ethyl-4-methylphenyl)methanol, especially for

assessing volatile impurities.

Q3: My peaks in GC-MS are broad and I'm getting poor sensitivity. What should I check?

A3: Broad peaks and low sensitivity in GC can stem from several sources:
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Active Sites in the Inlet or Column: The hydroxyl group of your analyte can interact with

active sites (e.g., metal surfaces, silanols) in the GC system, leading to peak tailing and

sample loss. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed

column.

Improper Injection Technique: A slow injection can cause band broadening. Use a fast

injection speed.

Column Contamination: High-boiling point impurities from previous injections can accumulate

at the head of the column, leading to poor peak shape. Bake out the column according to the

manufacturer's instructions.

Leaks: A leak in the system will allow air to enter, which can degrade the column and affect

detector performance. Check for leaks using an electronic leak detector.[5]

Section 3: Spectroscopic Characterization - What to
Expect and How to Troubleshoot
Spectroscopic techniques provide the structural confirmation that complements

chromatographic purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: What is the expected ¹H NMR spectrum for (3-Ethyl-4-methylphenyl)methanol, and what

common impurities might I see?

A4: While an experimental spectrum from a database is not readily available, we can predict

the key resonances based on its structure. Computational tools can also provide accurate

predictions of chemical shifts.[6][7]

Predicted ¹H NMR Resonances (in CDCl₃):

Ar-H: 3 protons in the aromatic region (~7.0-7.3 ppm), likely appearing as complex

multiplets or distinct singlets/doublets depending on the exact coupling constants.

-CH₂OH: A singlet around 4.6 ppm. This peak may exchange with D₂O.
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-OH: A broad singlet, the chemical shift of which is highly dependent on concentration and

temperature (typically 1.5-2.5 ppm).

Ar-CH₂CH₃: A quartet around 2.6 ppm (2H).

Ar-CH₃: A singlet around 2.3 ppm (3H).

Ar-CH₂CH₃: A triplet around 1.2 ppm (3H).

Common Impurities Detectable by ¹H NMR:

Residual Solvents: Singlets or multiplets corresponding to solvents used in the synthesis

or purification (e.g., ethyl acetate, hexane, methanol). Consulting a table of common NMR

solvent impurities is highly recommended.[8]

Starting Materials: If the synthesis involved the reduction of 3-ethyl-4-methylbenzoic acid

or its corresponding aldehyde, you might see residual signals from these compounds.

Oxidation Product (3-ethyl-4-methylbenzaldehyde): Look for a characteristic aldehyde

proton singlet around 9.9 ppm.

Mass Spectrometry (MS)
Q5: What are the expected fragmentation patterns for (3-Ethyl-4-methylphenyl)methanol in
EI-MS?

A5: The mass spectrum of a benzylic alcohol is typically characterized by a visible molecular

ion peak and several key fragment ions.

Expected Fragments:

[M]⁺•: The molecular ion at m/z = 150.

[M-H]⁺: Loss of a hydrogen atom, m/z = 149.

[M-OH]⁺: Loss of the hydroxyl radical, leading to the 3-ethyl-4-methylbenzyl cation at m/z

= 133.
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[M-H₂O]⁺•: Loss of water, m/z = 132.

Tropylium-type ion: A rearrangement followed by loss of a propyl radical could lead to a

tropylium-like ion at m/z = 105. A fragment corresponding to the loss of an ethyl group

from the tropylium ion might also be observed.

Phenyl Cation Derivative: Loss of the -CH₂OH group would result in a fragment at m/z =

119.

Potential Degradation Pathway of (3-Ethyl-4-
methylphenyl)methanol

(3-Ethyl-4-methylphenyl)methanol
(m/z = 150)

3-Ethyl-4-methylbenzaldehyde
(m/z = 148)

Oxidation 3-Ethyl-4-methylbenzoic acid
(m/z = 164)

Further Oxidation

Click to download full resolution via product page

Caption: Oxidation degradation pathway of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Q6: My FTIR spectrum of (3-Ethyl-4-methylphenyl)methanol looks noisy and the O-H stretch

is very broad and shifted. Is this normal?

A6: Yes, this is quite common and often expected.

Broad O-H Stretch: The hydroxyl group (-OH) in alcohols readily forms intermolecular

hydrogen bonds. This results in a very broad and strong absorption band typically in the

region of 3200-3600 cm⁻¹.[9] The exact position and breadth can be affected by

concentration (in solution) and the presence of any moisture. A very dilute sample in a non-

polar solvent would show a sharper, "free" O-H stretch at a higher wavenumber.

Noisy Spectrum: A noisy spectrum can be due to insufficient scan time or atmospheric

interference (water vapor and CO₂). To improve the signal-to-noise ratio, increase the

number of scans. It is also crucial to run a background spectrum just before your sample to

subtract atmospheric absorbances.
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Key Expected FTIR Peaks:

O-H Stretch: Broad, strong peak around 3350 cm⁻¹.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong peak in the 1000-1250 cm⁻¹ region.

Section 4: Experimental Protocol - HPLC-UV Purity
Method
This protocol provides a starting point for the purity determination of (3-Ethyl-4-
methylphenyl)methanol. It should be validated for your specific instrumentation and needs.

Objective: To determine the purity of (3-Ethyl-4-methylphenyl)methanol and identify potential

degradation products.

Materials:

HPLC system with UV detector

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

HPLC-grade acetonitrile

HPLC-grade water

Formic acid

(3-Ethyl-4-methylphenyl)methanol sample

Procedure:

Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 220 nm and 254 nm

Injection Volume: 10 µL

Gradient Program:

Time (min) %A %B

0.0 70 30

15.0 20 80

17.0 20 80

17.1 70 30

| 20.0 | 70 | 30 |

Sample Preparation:

Accurately weigh approximately 10 mg of (3-Ethyl-4-methylphenyl)methanol and

dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock

solution.

Further dilute as necessary to be within the linear range of the detector.

Analysis:

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
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Inject a blank (mobile phase) to ensure the system is clean.

Inject the sample and record the chromatogram.

Calculate the area percent of the main peak to determine purity.

References
AIP Publishing. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion

fragmentation and chemistry. Retrieved from [Link]

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best

Practices. Retrieved from [Link]

University of Patras. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Retrieved from [Link]

SlideShare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

Google Patents. (n.d.). WO2002088058A1 - Process for the preparation of benzyl alcohols.

PubMed. (n.d.). Stability-indicating liquid chromatographic determination of etoposide and

benzyl alcohol in injectable formulations. Retrieved from [Link]

Colorado State University. (n.d.). Real-Time Prediction of 1H and 13C Chemical Shifts with

DFT Accuracy Using a 3D Graph Neural Network. Retrieved from [Link]

US Pharmacopeia. (2022, December 1). Benzyl Alcohol. Retrieved from [Link]

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved

from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubs.aip.org/aip/jcp/article-abstract/93/11/7951/52834/Benzyl-alcohol-water-and-benzyl-alcohol-ammonia
https://www.restek.com/global/library/troubleshooting-tools/hplc/hplc-troubleshooting-guide/
https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms.html
https://www.chromatographyonline.com/view/peak-purity-in-hplc-assessment-troubleshooting-and-best-practices
https://www.eap.gr/wp-content/uploads/2021/01/HPLC-Troubleshooting-Guide.pdf
https://www.crawfordscientific.com/downloads/troubleshooting-guides/hplc-troubleshooting-guide.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.slideshare.net/mobile/JavedIqbal178/fragmentation-of-different-functional-groups
https://pubmed.ncbi.nlm.nih.gov/3709054/
https://mountainscholar.org/handle/10217/228108
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/benzyl-alcohol-rb-notice-20221201.pdf
https://egyankosh.ac.in/bitstream/123456789/7258/1/Unit-13.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polish Pharmaceutical Society. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF

PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]

Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). Retrieved from [Link]

PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

ResearchGate. (n.d.). Simultaneous spectrophotometric determination of benzyl alcohol and

diclofenac in pharmaceuticals using methods based on the first derivative of the optical

density ratio. Retrieved from [Link]

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved

from [Link]

ResearchGate. (n.d.). Mechanistic investigation of benzyl alcohol enrichment a FTIR

spectra.... Retrieved from [Link]

MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS

Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.

Retrieved from [Link]

PCCP. (2020, October 23). Understanding benzyl alcohol aggregation by chiral modification:

the pairing step. Retrieved from [Link]

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred

Solvents Used in Process and Green Chemistry. Retrieved from [Link]

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

Taylor & Francis. (2020, August 18). Insights into non-ideal behaviour of benzyl alcohol with

(C2-C4) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies.

Retrieved from [Link]

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR

CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

http://www.ptfarm.pl/pub/File/Acta_Poloniae/2009/2/127.pdf
https://www.reddit.com/r/chemhelp/comments/22j9l2/ir_spectrum_of_benzyl_alcohol/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Alcohol#section=Stability-Shelf-Life
https://www.researchgate.net/publication/287515159_Simultaneous_spectrophotometric_determination_of_benzyl_alcohol_and_diclofenac_in_pharmaceuticals_using_methods_based_on_the_first_derivative_of_the_optical_density_ratio
https://www.azooptics.com/Article.aspx?ArticleID=2538
https://www.researchgate.net/figure/Mechanistic-investigation-of-benzyl-alcohol-enrichment-a-FTIR-spectra-of-CoOOH-Au-and_fig3_349072973
https://www.mdpi.com/2673-4192/4/2/16
https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04738a
https://pubs.acs.org/doi/10.1021/acs.oprd.6b00348
https://stacks.cdc.gov/view/cdc/20565/cdc_20565_DS1.pdf
https://www.tandfonline.com/doi/full/10.1080/08927022.2020.1802058
https://livrepository.liverpool.ac.uk/2001/1/abraham_charge4_paper_151204.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Academia.edu. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related

to Oxidative Off-Flavor in Wines. Retrieved from [Link]

PubChem. (n.d.). (3-Ethylphenyl)methanol. Retrieved from [Link]

PubChem. (n.d.). 3-Ethyl-4-methylbenzaldehyde. Retrieved from [Link]

PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-

methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]

Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with

benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

Sciforum. (n.d.). A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Retrieved

from [Link]

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To

Aldehydes and Ketones. Retrieved from [Link]

PMC. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor

and fragrance compounds: Annual review 2020. Retrieved from [Link]

PMC. (2014, August 20). Reaction of selected carbohydrate aldehydes with

benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

The Royal Society of Chemistry. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly

Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in

water. Retrieved from [Link]

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds -

Grignard Reagents. Retrieved from [Link]

Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]

ResearchGate. (2022, October 20). DFT calculations of H- and C-NMR chemical shifts of 3-

methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.umsl.edu/~orglab/documents/methylbenzoate/methylbenzoate.html
https://www.academia.edu/37397686/Quantitative_Analysis_by_GC_MS_MS_of_18_Aroma_Compounds_Related_to_Oxidative_Off_Flavor_in_Wines
https://pubchem.ncbi.nlm.nih.gov/compound/104659
https://pubchem.ncbi.nlm.nih.gov/compound/18374014
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608149/
https://www.beilstein-journals.org/bjoc/articles/10/203
https://sciforum.net/paper/ecsoc-13/a033/pdf
https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7953835/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4168910/
https://www.rsc.org/suppdata/ra/c4/c4ra10704k/c4ra10704k1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/17%3A_Aldehydes_and_Ketones-Nucleophilic_Addition_Reactions/17.05%3A_Alcohols_from_Carbonyl_Compounds-_Grignard_Reagents
http://www.orgsyn.org/demo.aspx?prep=v87p0021
https://www.researchgate.net/publication/364604568_DFT_calculations_of_H-_and_C-NMR_chemical_shifts_of_3-methyl-1-phenyl-4-phenyldiazenyl-1H-pyrazol-5-amine_in_solution
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SciSpace. (n.d.). New Chemometric Approaches to Non-targeted GCMS Fingerprinting

Analysis of Wine Volatiles. Retrieved from [Link]

Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4-
acetylbenzoic acid methyl esters.

Chemspace. (n.d.). 3-ethyl-4-methylbenzaldehyde. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. sigmaaldrich.com [sigmaaldrich.com]

3. eclass.uoa.gr [eclass.uoa.gr]

4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. reddit.com [reddit.com]

6. research-hub.nrel.gov [research-hub.nrel.gov]

7. researchgate.net [researchgate.net]

8. scs.illinois.edu [scs.illinois.edu]

9. azooptics.com [azooptics.com]

To cite this document: BenchChem. [Technical Support Center: Characterization of (3-Ethyl-
4-methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570687/docs#technical-support-center-
characterization-of-3-ethyl-4-methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://typeset.io/papers/new-chemometric-approaches-to-non-targeted-gcms-2f12x0j28v
https://chem-space.com/compounds/cscs00009825023
https://www.benchchem.com/product/b570687?utm_src=pdf-custom-synthesis#bc-rfq
https://orgsyn.org/demo.aspx?prep=CV6P0581
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/128/929/4497.pdf
https://eclass.uoa.gr/modules/document/file.php/CHEM233/%CE%A4%CE%95%CE%A7%CE%9D%CE%99%CE%9A%CE%95%CE%A3%20%CE%94%CE%99%CE%91%CE%A7%CE%A9%CE%A1%CE%99%CE%A3%CE%9C%CE%9F%CE%A5/HPLC%20Troubleshooting%20Guide.pptx
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Alcohol
https://www.reddit.com/r/chemhelp/comments/22j1jp/ir_spectrum_of_benzyl_alcohol/
https://research-hub.nrel.gov/en/publications/real-time-prediction-of-1h-and-13c-chemical-shifts-with-dft-accur/
https://www.researchgate.net/publication/364644188_DFT_calculations_of_H-_and_C-NMR_chemical_shifts_of_3-methyl-1-phenyl-4-phenyldiazenyl-1H-pyrazol-5-amine_in_solution
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www.benchchem.com/product/b570687/docs#technical-support-center-characterization-of-3-ethyl-4-methylphenyl-methanol
https://www.benchchem.com/product/b570687/docs#technical-support-center-characterization-of-3-ethyl-4-methylphenyl-methanol
https://www.benchchem.com/product/b570687/docs#technical-support-center-characterization-of-3-ethyl-4-methylphenyl-methanol
https://www.benchchem.com/product/b570687/docs#technical-support-center-characterization-of-3-ethyl-4-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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